1,4-Diamino-2-butyne

Vue d'ensemble

Description

1,4-Diamino-2-butyne, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,4-Diamino-2-butyne (DAB) is an organic compound with significant biological activity, particularly recognized for its role as a mechanism-based inhibitor of diamine oxidase (DAO) enzymes. This article explores the biological properties of DAB, its mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

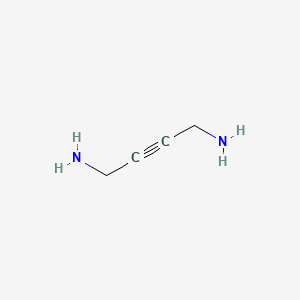

This compound has the molecular formula and features a butyne backbone with amino groups at the first and fourth positions. The presence of a triple bond between the second and third carbon atoms contributes to its reactivity. The compound's unique structure allows it to form intramolecular hydrogen bonds, enhancing its conformational stability compared to similar compounds.

DAB acts primarily as a mechanism-based inhibitor of diamine oxidase (EC 1.4.3.6), which plays a critical role in polyamine metabolism. By inhibiting DAO, DAB alters the levels of polyamines such as putrescine, spermidine, and spermine within cells. This modulation can significantly impact cellular functions including growth, differentiation, and apoptosis .

Kinetic Properties

Research indicates that DAB exhibits saturation kinetics with a Michaelis constant () of approximately 1 mM. Its interaction with DAO leads to a time-dependent loss of enzyme activity that cannot be restored by gel filtration techniques, indicating a covalent modification of the enzyme . The kinetic parameters for DAB are summarized in the following table:

| Parameter | Value |

|---|---|

| 1 mM | |

| Number of Turnovers () | 17 |

| Characteristic Constant () | 0.32 mM |

| Rate Constant () | 4.89 min |

Inhibition of Diamine Oxidase

DAB has been extensively studied for its ability to inhibit DAO in various biological contexts. For instance, in pea cotyledons, it was shown to interact with DAO leading to significant alterations in enzyme activity and polyamine levels . This property has implications for conditions characterized by altered polyamine metabolism such as cancer and tissue regeneration.

Case Study: Cyclosporine A-Induced Gingival Overgrowth

A notable case study examined the role of DAB in cyclosporine A-induced gingival overgrowth. Cyclosporine A is known to cause increased extracellular matrix production through enhanced transglutaminase expression. The study proposed that DAB could serve as a therapeutic agent by modulating transglutaminase activity and thus influencing gingival overgrowth outcomes .

Potential Therapeutic Applications

The unique inhibitory properties of DAB on DAO suggest several potential therapeutic applications:

- Cancer Treatment : By modulating polyamine levels, DAB may impact tumor growth and metastasis.

- Tissue Regeneration : Its effects on cellular differentiation could be harnessed in regenerative medicine.

- Neurological Disorders : Given the role of polyamines in neuronal function, DAB's modulation could have implications for neurodegenerative diseases.

Propriétés

IUPAC Name |

but-2-yne-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c5-3-1-2-4-6/h3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZGEDPWASKNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202132 | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53878-96-9 | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053878969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.